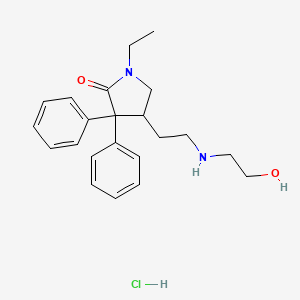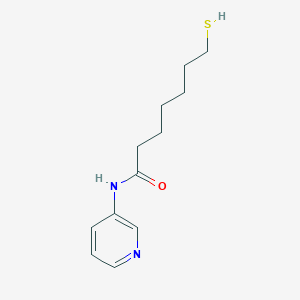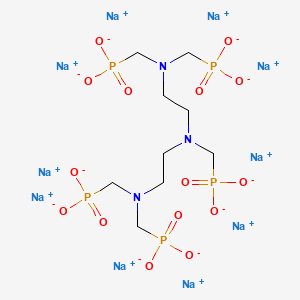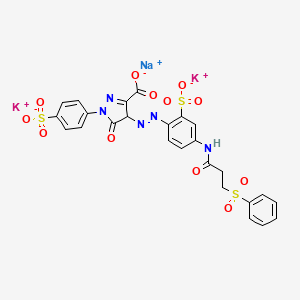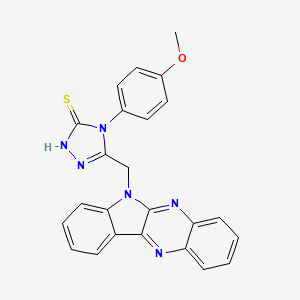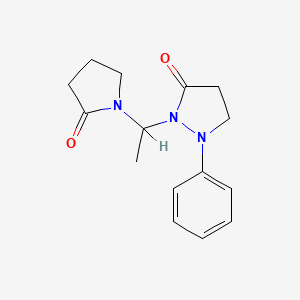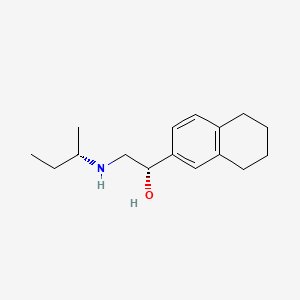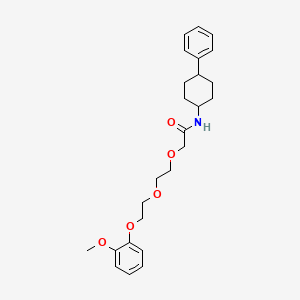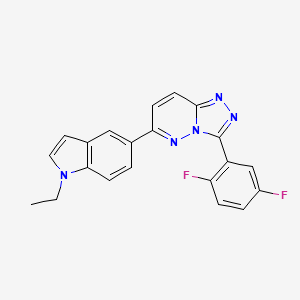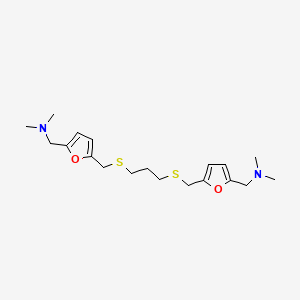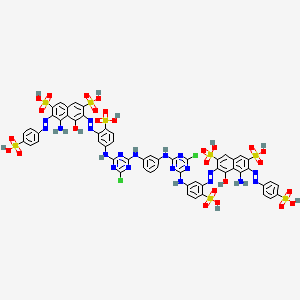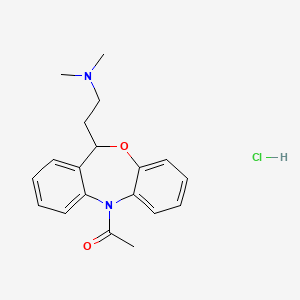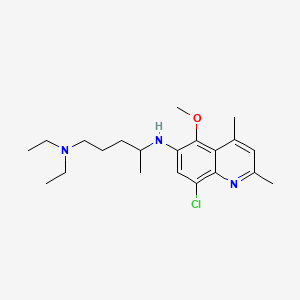
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- is a complex organic compound with a unique structure that combines a quinoline derivative with a pentanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core is synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The final step involves the alkylation of the quinoline derivative with 1,4-pentanediamine under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Pentanediamine, N4-(5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
- 1,4-Pentanediamine, N4-(8-chloro-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
- 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-6-quinolinyl)-N1,N1-diethyl-
Uniqueness
1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- is unique due to the specific combination of functional groups and the presence of the chloro and methoxy substituents on the quinoline ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
84264-28-8 |
|---|---|
Molecular Formula |
C21H32ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-N-(8-chloro-5-methoxy-2,4-dimethylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H32ClN3O/c1-7-25(8-2)11-9-10-15(4)23-18-13-17(22)20-19(21(18)26-6)14(3)12-16(5)24-20/h12-13,15,23H,7-11H2,1-6H3 |
InChI Key |
IXVRIUSIPIPNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1OC)C(=CC(=N2)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


